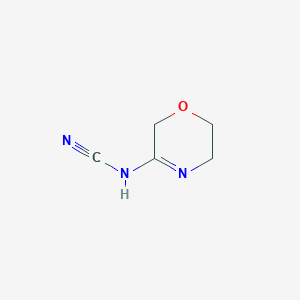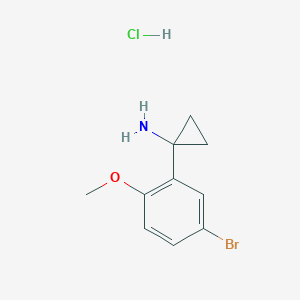
2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine, also known as CTCE-0314, is a small molecule compound with potential therapeutic applications. It belongs to the class of triazole compounds and has been studied for its potential use in treating various diseases.
Wirkmechanismus
The exact mechanism of action of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in disease progression. For example, in cancer research, 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine has been shown to inhibit the activity of the MAPK/ERK signaling pathway, which is involved in cell proliferation and survival. In inflammation research, 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine has been shown to have various biochemical and physiological effects in animal models. In cancer research, 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In inflammation research, 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine has been shown to reduce the levels of pro-inflammatory cytokines and decrease inflammation in animal models. In neurological disorders, 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine has been shown to improve cognitive function and reduce the levels of amyloid-beta protein, which is involved in the development of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine has several advantages and limitations for lab experiments. One advantage is that it is a small molecule compound that can easily penetrate cell membranes and reach its target site. Another advantage is that it can be synthesized using click chemistry, which is a simple and efficient method. One limitation is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy. Another limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
Zukünftige Richtungen
There are several future directions for 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine research. One direction is to further investigate its potential use in treating cancer, inflammation, and neurological disorders. Another direction is to study its safety and efficacy in animal models and eventually in clinical trials. Additionally, researchers can explore the structure-activity relationship of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine and design new analogs with improved efficacy and selectivity. Finally, researchers can investigate the pharmacokinetics of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine and optimize its dosing regimen for clinical use.
Conclusion:
In conclusion, 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine is a small molecule compound with potential therapeutic applications in cancer, inflammation, and neurological disorders. It can be synthesized using click chemistry and has been shown to have various biochemical and physiological effects in animal models. However, its exact mechanism of action is not fully understood, and it has not yet been tested in clinical trials. Future research directions include investigating its potential use in treating various diseases, studying its safety and efficacy in animal models and clinical trials, designing new analogs, and optimizing its dosing regimen for clinical use.
Synthesemethoden
2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine can be synthesized by reacting the appropriate alkyne with an azide in the presence of copper catalysts. The reaction is known as the Huisgen cycloaddition reaction or click chemistry. The resulting product is a triazole compound that can be further purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine has been shown to inhibit the growth of tumor cells and induce apoptosis. Inflammation research has shown that 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine can reduce the levels of pro-inflammatory cytokines and decrease inflammation in animal models. In neurological disorders, 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine has been studied for its potential use in treating Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(4-cyclopropyltriazol-1-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c8-3-4-11-5-7(9-10-11)6-1-2-6/h5-6H,1-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUMZGPBCAJZHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,4-Dimethoxybenzyl)amino]-4-propylpyrimidine-5-carboxylic acid](/img/structure/B2738640.png)





![3-(4-ethoxyphenyl)-5,7-dimethyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2738648.png)

![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoic acid](/img/structure/B2738651.png)
![4-({[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2738655.png)


![N-cyclohexyl-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2738662.png)
![2-(methylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2738663.png)